

In Vivo Antihypertensive Effects of Catharanthine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antihypertensive properties of catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus. The document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Vasodilation via Calcium Channel Blockade

Emerging evidence strongly indicates that catharanthine exerts its antihypertensive effects primarily through the blockade of voltage-operated L-type Ca²⁺ channels in vascular smooth muscle cells.[1] This action inhibits the influx of extracellular Ca²⁺, a critical step for the initiation and maintenance of smooth muscle contraction, leading to vasorelaxation and a subsequent reduction in blood pressure.[1] Notably, the vasodilatory action of catharanthine is endothelium-independent.[1] Studies have shown its potency is significantly higher in smaller resistance arteries compared to larger conduit vessels, suggesting a primary site of action in the resistance vasculature, which is crucial for blood pressure regulation.[2]

Quantitative Data Summary



The following tables summarize the key quantitative data from preclinical studies investigating the effects of catharanthine.

Table 1: In Vivo Hemodynamic Effects of Catharanthine in Anesthetized Rats

| Dosage (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
|-------------------------|----------------------------------------------|------------------------------|-----------|
| 0.5 - 20 | Dose-dependent decrease | Dose-dependent decrease | [2] |

Note: Intravenous administration of catharanthine induced rapid, dose-dependent decreases in blood pressure and heart rate.[2]

Table 2: In Vitro Vasorelaxant and Ca²⁺ Channel Inhibitory Effects of Catharanthine



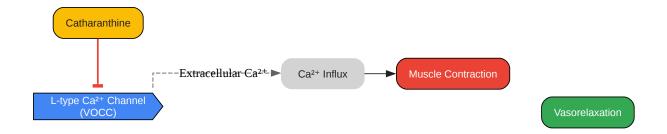
| Parameter | Tissue/Cell Type | Agonist/Condit ion | IC50 (μM) | Reference |
|--------------------------------------------------------|--------------------------------------------|-----------------------|-----------|-----------|
| Vasorelaxation | Aortic Rings | Phenylephrine (PE) | 28 | [2] |
| Vasorelaxation | Aortic Rings | KCI | 34 | [2] |
| Vasorelaxation | Small Mesenteric Artery (3rd order) | Phenylephrine (PE) | 3 | [2] |
| Vasorelaxation | Small Mesenteric Artery (3rd order) | KCI | 6 | [2] |
| Inhibition of VOCCs | Vascular Smooth Muscle Cells (VSMCs) | - | 8 | [1][2] |
| Inhibition of VOCCs | Cardiomyocytes | - | 220 | [1][2] |
| Increase in Inner Vessel Diameter | PE-constricted Mesenteric Arteries | - | 10 | [2] |
| Reduction in Intracellular Free Ca ²⁺ | PE-constricted Mesenteric Arteries | - | 16 | [2] |

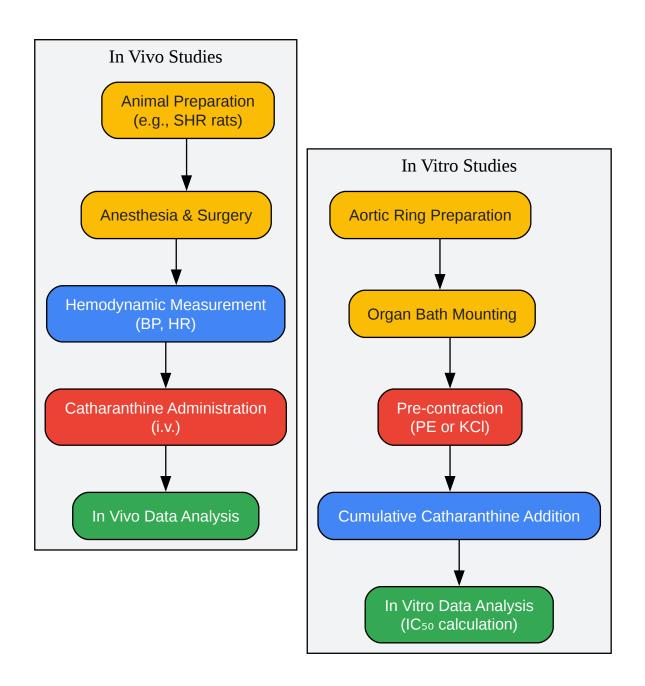
The significantly lower IC₅₀ value in VSMCs compared to cardiomyocytes suggests a degree of vascular selectivity.[1][2]

Signaling Pathway

The primary signaling pathway for catharanthine-induced vasorelaxation is depicted below.









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